molecular formula C25H27FN4O2 B2870660 (6-Fluoro-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1326830-56-1

(6-Fluoro-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2870660
CAS No.: 1326830-56-1
M. Wt: 434.515
InChI Key: QVTUBKXSVCYZJO-UHFFFAOYSA-N
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Description

The compound (6-Fluoro-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a complex organic molecule that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. This particular compound features a quinoline core substituted with a fluoro group, a methoxyphenyl piperazine moiety, and a pyrrolidinyl methanone group, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Fluoro Group: The fluoro group can be introduced through electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Piperazine Moiety: The piperazine moiety can be attached via nucleophilic substitution reactions, where the quinoline derivative reacts with 4-(4-methoxyphenyl)piperazine under basic conditions.

    Formation of the Pyrrolidinyl Methanone Group: This step involves the reaction of the quinoline-piperazine intermediate with pyrrolidine and a suitable acylating agent like acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and piperazine moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the quinoline core or the methanone group, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro group on the quinoline core can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Oxidized derivatives of the methoxyphenyl and piperazine moieties.

    Reduction: Reduced forms of the quinoline core or methanone group.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for further functionalization, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has potential applications as an antimicrobial or antiviral agent due to the presence of the quinoline core, which is known for its biological activity. It can be tested against various bacterial and viral strains to evaluate its efficacy.

Medicine

In medicine, the compound could be explored for its potential as an anticancer agent. The presence of the methoxyphenyl piperazine moiety suggests it might interact with specific biological targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique structure might impart desirable properties to polymers or other materials.

Mechanism of Action

The mechanism of action of (6-Fluoro-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)(pyrrolidin-1-yl)methanone is likely related to its ability to interact with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The piperazine moiety can interact with various receptors, potentially modulating their activity. The fluoro group can enhance the compound’s binding affinity to its targets, increasing its potency.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Fluoroquinolones: A class of antibiotics that also feature a quinoline core with a fluoro group.

    Piperazine derivatives: Compounds like fluphenazine, which have a piperazine moiety and are used as antipsychotics.

Uniqueness

What sets (6-Fluoro-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)(pyrrolidin-1-yl)methanone apart is the combination of the quinoline core with the methoxyphenyl piperazine and pyrrolidinyl methanone groups. This unique structure may confer distinct biological activities and pharmacological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

[6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN4O2/c1-32-20-7-5-19(6-8-20)28-12-14-29(15-13-28)24-21-16-18(26)4-9-23(21)27-17-22(24)25(31)30-10-2-3-11-30/h4-9,16-17H,2-3,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTUBKXSVCYZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCCC5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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